molecular formula C9H6FNO4 B12985537 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B12985537
M. Wt: 211.15 g/mol
InChI Key: ODSWQGYYAMFXDP-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol with appropriate fluorinated reagents under controlled conditions. One common method involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include refluxing in organic solvents and the use of catalysts to enhance the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce new halogen atoms into the molecule, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential antimicrobial and anticancer properties are being explored for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid is unique due to its specific fluorination pattern and the presence of a carboxylic acid group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C9H6FNO4/c1-11-5-3-2-4(10)6(8(12)13)7(5)15-9(11)14/h2-3H,1H3,(H,12,13)

InChI Key

ODSWQGYYAMFXDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C=C2)F)C(=O)O)OC1=O

Origin of Product

United States

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